molecular formula C15H18N2O4 B1272309 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid CAS No. 58237-94-8

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

Cat. No. B1272309
Key on ui cas rn: 58237-94-8
M. Wt: 290.31 g/mol
InChI Key: SORQKPVCWGOPQX-UHFFFAOYSA-N
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Patent
US03994954

Procedure details

A suspension of 5.9 g. (0.017 mol.) of the ester in 70 ml. of 5% aqueous sodium carbonate and 30 ml. of dioxane was refluxed for 2.5 hours. The cooled reaction mixture was concentrated in vacuo and 30 ml. of water was added to the residue. The aqueous solution was extracted with methylene chloride, cooled and acidified to pH 2.0 with hydrochloric acid. The resulting solid was collected and recrystallized from ethyl acetate-hexane to give the title compound, m.p. 143.5°.
Name
ester
Quantity
0.017 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:25])[CH:7]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1)CCC.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1>[C:21]([O:20][C:18]([NH:17][CH:7]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1)[C:6]([OH:25])=[O:5])=[O:19])([CH3:24])([CH3:22])[CH3:23] |f:1.2.3|

Inputs

Step One
Name
ester
Quantity
0.017 mol
Type
reactant
Smiles
C(CCC)OC(C(C1=CNC2=CC=CC=C12)NC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 5.9 g
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo and 30 ml
ADDITION
Type
ADDITION
Details
of water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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